
(Z)-3-benzyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains a quinoline ring. Quinoline is a nitrogen-containing heterocyclic compound that is widely found throughout nature in various forms . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs .
Chemical Reactions Analysis
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Applications De Recherche Scientifique
Antioxidant Properties
The compound exhibits moderate superoxide scavenging activity, making it a potential antioxidant. Superoxide radicals play a role in oxidative stress-related diseases, and compounds like this one may help counteract their harmful effects .
Antimicrobial Activity
Several derivatives of this compound have demonstrated antimicrobial properties. Notably, compounds 4a, 4d, 4g, and 4j showed activity against gram-positive bacterial strains. Additionally, 4a, 4e, and 4i exhibited antifungal activity against species like Aspergillus flavus and Aspergillus niger .
Anti-Inflammatory Potential
Given the structural resemblance to known anti-inflammatory agents (such as oxicams), further investigation could reveal whether this compound possesses anti-inflammatory properties. Such activity could be valuable in managing inflammatory conditions .
Anticancer Research
While specific studies on this compound’s anticancer potential are scarce, its quinoline-based structure suggests that it might interact with cellular processes relevant to cancer. Researchers could explore its effects on cancer cell lines and signaling pathways .
Central Nervous System (CNS) Effects
Quinoline derivatives have been investigated for CNS depressant properties. Although direct evidence for this compound is lacking, its unique structure warrants exploration in this context .
Hypoglycemic Activity
Considering the importance of managing blood glucose levels, exploring whether this compound affects glucose metabolism could be worthwhile. However, dedicated studies are needed to validate any hypoglycemic effects .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-3-benzyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-14-7-10-18-16(11-14)8-9-17(22-18)12-19-20(24)23(21(25)26-19)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZLAIYFKYMYRZ-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-benzyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

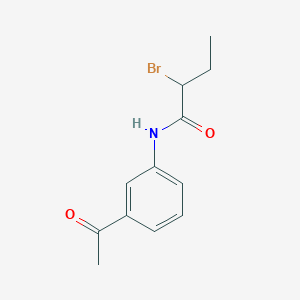
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2913573.png)
![2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2913575.png)
![5-(3,4-dichlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913576.png)
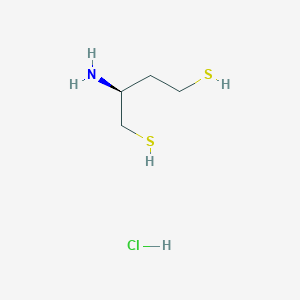
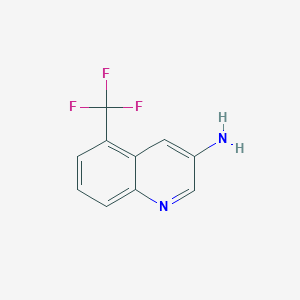
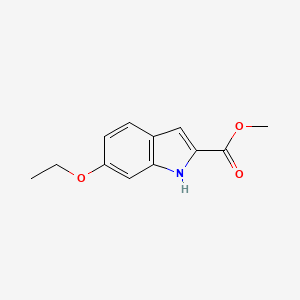
![5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide](/img/structure/B2913581.png)
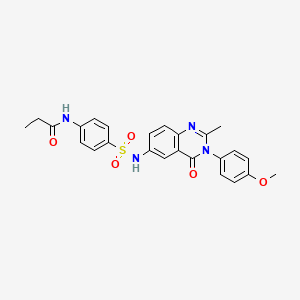
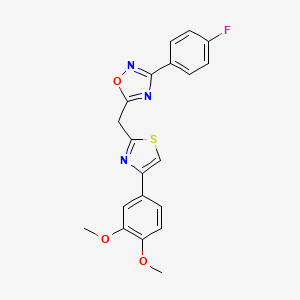
![4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2913585.png)
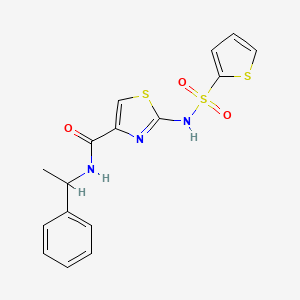
![Methyl 3-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2913591.png)
![3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole](/img/structure/B2913592.png)